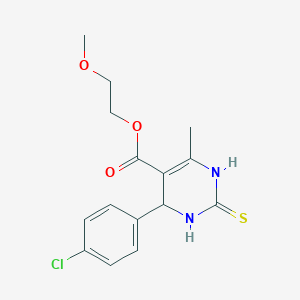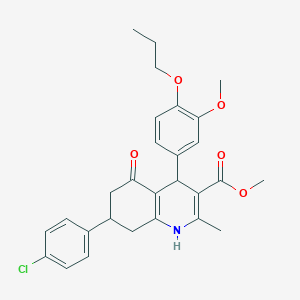![molecular formula C19H19F3N2O2 B5123626 N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)
N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as TFB-TIDE, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. TFB-TIDE is a member of the TIDE family of compounds, which are known for their ability to modulate protein-protein interactions.
Mécanisme D'action
The mechanism of action of TFB-TIDE involves its ability to modulate protein-protein interactions. TFB-TIDE binds to specific proteins and alters their interactions with other proteins, leading to changes in cellular signaling pathways. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Biochemical and Physiological Effects:
TFB-TIDE has been shown to have a number of biochemical and physiological effects. In animal studies, TFB-TIDE has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. TFB-TIDE has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TIDE for lab experiments is its ability to modulate protein-protein interactions with high specificity. This makes it a valuable tool for studying the role of specific proteins in cellular signaling pathways. However, one limitation of TFB-TIDE is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on TFB-TIDE. One area of interest is the development of TFB-TIDE-based drugs for the treatment of various diseases. Another area of interest is the use of TFB-TIDE in material science, where it can be used to create new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of TFB-TIDE and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of TFB-TIDE involves a two-step process. In the first step, 4-isopropylbenzylamine is reacted with 3-(trifluoromethyl)benzaldehyde to form the intermediate product, N-(4-isopropylbenzyl)-3-(trifluoromethyl)benzamide. In the second step, the intermediate product is reacted with ethanediamine to form the final product, TFB-TIDE.
Applications De Recherche Scientifique
TFB-TIDE has shown promising results in various scientific research applications. One of the main applications of TFB-TIDE is in the field of medicinal chemistry, where it is being studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TFB-TIDE is also being studied for its potential applications in material science, where it can be used to create new materials with unique properties.
Propriétés
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-12(2)14-8-6-13(7-9-14)11-23-17(25)18(26)24-16-5-3-4-15(10-16)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFVQQJAXCHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-propan-2-ylphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)